Hexamethonium bromide dihydrate
Description
Historical Context and Evolution as a Pharmacological Research Tool
The journey of hexamethonium (B1218175) from a potential therapeutic agent to a fundamental research chemical is a compelling narrative in the evolution of pharmacology. Its story is intertwined with the very origins of research into autonomic control and the development of drugs that target the nervous system.
The concept of blocking autonomic ganglia to modulate physiological functions emerged from early investigations into the effects of quaternary ammonium (B1175870) compounds. manchester.ac.uk In the mid-20th century, researchers like George Acheson and Gordon Moe at Harvard Medical School were pivotal in explaining the effects of substances like tetraethylammonium (B1195904) (TEA) by proposing that they blocked the ganglia of the autonomic nervous system. manchester.ac.uk This foundational work paved the way for the development and study of more specific and potent ganglionic blockers. Subsequently, bisquaternary ammonium salts, including hexamethonium, were developed, with hexamethonium being distinguished by its six methylene (B1212753) groups between two quaternary nitrogen atoms, which conferred it with minimal neuromuscular and muscarinic blocking activities. taylorandfrancis.com
Hexamethonium quickly became the archetypal ganglionic blocker in pharmacological studies. nih.govdrugbank.comnih.govdrugbank.com It is a non-depolarizing antagonist that acts on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) within autonomic ganglia. wikipedia.org Its action is primarily through a non-competitive block of the ion channel, rather than competing with the natural neurotransmitter, acetylcholine. wikipedia.org This characteristic made it an ideal tool for researchers to dissect the roles of the sympathetic and parasympathetic nervous systems. wikipedia.org Although it was initially explored for treating hypertension, its broad-acting nature, which caused a general paralysis of the autonomic nervous system, made it less than ideal for clinical use but perfect for experimental settings. taylorandfrancis.combritannica.com
Conceptual Framework of Ganglionic Blockade in Autonomic Neurotransmission Research
The primary value of hexamethonium in research lies in its ability to create a "chemical denervation" of the autonomic nervous system, allowing scientists to study the intrinsic properties of organs and the effects of other substances in the absence of autonomic input.
Hexamethonium's non-selective blockade of both sympathetic and parasympathetic ganglia provides a unique experimental model. wikipedia.orgbritannica.com By administering hexamethonium, researchers can effectively remove the influence of both branches of the autonomic nervous system on a target organ or system. wikipedia.org This has been instrumental in understanding the tonic, or baseline, influence of each system. For example, studies have used hexamethonium to demonstrate the enhanced sympathetic activity in conditions like heart failure and hypertension. nih.gov By observing the physiological changes after ganglionic blockade, scientists can infer the level of pre-existing sympathetic and parasympathetic tone. nih.govnih.gov
The discovery and application of hexamethonium have been crucial for understanding the intricacies of cholinergic synaptic transmission. nih.gov Acetylcholine (ACh) is a primary neurotransmitter in the nervous system, acting on both nicotinic and muscarinic receptors. nih.govmit.edu Hexamethonium's specific antagonism of neuronal nicotinic receptors allows researchers to isolate and study the function of these receptors in ganglionic transmission. wikipedia.orgresearchgate.net This has been fundamental in mapping the pathways of the autonomic nervous system and understanding how signals are transmitted from preganglionic to postganglionic neurons. mit.eduresearchgate.net Furthermore, its use has helped to differentiate the roles of various nicotinic receptor subtypes in different tissues and physiological processes. medchemexpress.com
Current Research Utility and Scope
Despite being an older compound, hexamethonium bromide dihydrate continues to be a relevant and widely used tool in modern academic research. nih.govdrugbank.comnih.govdrugbank.com Its applications span various fields, from cardiovascular physiology to neuroscience. In cardiovascular research, it is still used to investigate the neural control of blood pressure and heart rate. nih.govcaymanchem.com In neuroscience, it aids in studying the role of nicotinic receptors in processes like nicotine (B1678760) dependence and withdrawal. caymanchem.com For instance, research has shown that central, but not peripheral, administration of hexamethonium can precipitate nicotine abstinence syndrome in dependent rats. caymanchem.com Furthermore, it is used to probe the involvement of the autonomic nervous system in the function of various organ systems, such as the gastrointestinal tract. nih.gov
Research Findings on Hexamethonium
| Research Area | Key Findings |
| Autonomic Nervous System | Hexamethonium blocks both sympathetic and parasympathetic ganglia, making it a tool to study the tonic influence of the autonomic nervous system. wikipedia.orgbritannica.com |
| Cardiovascular System | It has been used to demonstrate increased sympathetic activity in hypertension. nih.gov It also decreases mean arterial pressure in animal models. caymanchem.com |
| Neuroscience | Central administration can induce signs of nicotine abstinence, highlighting the role of central nicotinic receptors in dependence. caymanchem.com It also alters neuronal responses to glutamate. rndsystems.com |
| Gastrointestinal System | It inhibits cholinergic transmission in the Auerbach plexus, affecting gastrointestinal motility and secretions. nih.gov |
| Cellular Level | It acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors by blocking the ion pore. wikipedia.org It can also inhibit nicotine-mediated anti-apoptotic effects. rndsystems.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5187-74-6 |
|---|---|
Molecular Formula |
C12H34Br2N2O2 |
Molecular Weight |
398.22 g/mol |
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dibromide;dihydrate |
InChI |
InChI=1S/C12H30N2.2BrH.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2 |
InChI Key |
FLMOMVBGUCEQEW-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.O.O.[Br-].[Br-] |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.O.O.[Br-].[Br-] |
Synonyms |
Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Hexamethonium Bromide Dihydrate in Research Contexts
Mechanisms of Nicotinic Acetylcholine (B1216132) Receptor Antagonism
Hexamethonium's primary mechanism of action is the blockade of neuronal nicotinic acetylcholine receptors. wikipedia.org This antagonism is not a simple competitive interaction at the acetylcholine binding site but involves a more complex interplay with the receptor's ion channel.
Interaction with the Ion Pore of Neuronal Nicotinic Acetylcholine Receptors
Research has firmly established that hexamethonium (B1218175) acts as an open-channel blocker, physically occluding the ion pore of neuronal nAChRs. wikipedia.orgtaylorandfrancis.com This means that rather than preventing acetylcholine from binding to the receptor, hexamethonium enters and obstructs the channel once it has been opened by the agonist. taylorandfrancis.com This action effectively prevents the influx of ions like sodium and calcium, which are crucial for neuronal depolarization and signal transmission. jove.com Studies using voltage-clamp techniques have demonstrated that this blockade is voltage-dependent, with the inhibitory effect increasing as the cell membrane becomes more hyperpolarized. nih.govdrugbank.com This voltage dependency is a characteristic feature of open-channel blockers, as the electrical gradient across the membrane influences the movement of the charged hexamethonium molecule into and out of the ion pore. nih.govbps.ac.uk
Distinction from Acetylcholine Binding Site Antagonism
A key feature of hexamethonium's action is that it does not directly compete with acetylcholine for its binding sites on the nAChR. wikipedia.org While some research suggests a component of competitive antagonism, the predominant mechanism is non-competitive channel block. wikipedia.orgmedchemexpress.comabcam.co.jp This is a critical distinction from competitive antagonists like d-tubocurarine, which bind to the same site as acetylcholine and prevent receptor activation in the first place. wikipedia.org The non-competitive nature of hexamethonium's block means that increasing the concentration of acetylcholine cannot fully overcome the inhibitory effect, as the channel remains physically obstructed. taylorandfrancis.comuomustansiriyah.edu.iq This property makes hexamethonium a particularly useful tool for studying the consequences of blocking neuronal nAChR activity, independent of agonist binding dynamics. taylorandfrancis.com
Mixed Competitive and Noncompetitive Activity Characterization in Research
While the primary mechanism is non-competitive channel block, several studies have characterized hexamethonium's activity as mixed, exhibiting both competitive and non-competitive components. medchemexpress.comnih.gov This suggests a more nuanced interaction with the nAChR than a simple open-channel block model might imply. Research using electrophysiological techniques has shown that while hexamethonium does cause a voltage-dependent reduction in current amplitude consistent with channel block, it can also alter the agonist concentration-response curve in a manner suggestive of competitive antagonism. nih.govnih.gov For instance, at positive membrane potentials, evidence of competitive antagonism with an equilibrium constant of approximately 200 microM has been observed. nih.govbps.ac.uk This dual activity may arise from hexamethonium having a low-affinity interaction at the acetylcholine binding site in addition to its higher-affinity binding within the ion pore. nih.gov The kinetics of this interaction are complex, with the voltage-dependent block and unblock of the channel being rapid, combined with the competitive component. nih.gov
Receptor Subtype Selectivity Profile in Autonomic Ganglia Research
Hexamethonium's pharmacological utility is greatly enhanced by its selectivity for certain nAChR subtypes, particularly those found in autonomic ganglia.
Preferential Blockade of Ganglionic Nicotinic Receptors (NN)
Hexamethonium is widely recognized as a ganglionic blocker, demonstrating a preferential antagonism of the neuronal nicotinic (NN or N2) receptors located in autonomic ganglia. taylorandfrancis.comjove.comwikipedia.org This selectivity allows researchers to distinguish between the actions of the sympathetic and parasympathetic nervous systems at the ganglionic level. wikipedia.orgnih.gov In contrast, it has minimal effect on the muscle-type (NM or N1) nicotinic receptors at the neuromuscular junction. wikipedia.org This preferential blockade has made hexamethonium an invaluable tool in studies investigating the autonomic control of various physiological functions, such as cardiovascular regulation and gastrointestinal motility. nih.govresearchgate.net By inhibiting transmission through autonomic ganglia, hexamethonium effectively blocks the output of both the sympathetic and parasympathetic systems. wikipedia.org
Investigations of Alpha3 (α3) Nicotinic Acetylcholine Receptor Inhibition
The ganglionic nAChRs are heteromeric structures, typically composed of different alpha (α) and beta (β) subunits. Hexamethonium's inhibitory action is particularly directed at nAChRs containing the alpha-3 (α3) subunit, which is a key component of ganglionic receptors. abcam.co.jp Research has shown that hexamethonium is an antagonist at α3-containing nAChRs. abcam.co.jp Studies on recombinant receptors have further elucidated this selectivity, demonstrating that receptors composed of α3 and β4 subunits are sensitive to hexamethonium blockade. researchgate.net Furthermore, the inclusion of the α5 subunit, which can co-assemble with α3 and β4, can modulate the sensitivity to hexamethonium. medchemexpress.comresearchgate.net For example, α3β4α5 receptors exhibit a greater sensitivity to hexamethonium compared to other potential ganglionic models like α3β4 and α3β2. medchemexpress.com This detailed understanding of hexamethonium's interaction with specific nAChR subunits allows for more precise pharmacological dissection of autonomic pathways.
| Parameter | Description | Finding | Reference |
| Mechanism of Action | Primary mode of nAChR antagonism | Open-channel block of the ion pore | wikipedia.orgtaylorandfrancis.com |
| Voltage Dependence | Effect of membrane potential on blockade | Inhibition increases with hyperpolarization | nih.govdrugbank.com |
| Binding Site | Primary site of interaction on the nAChR | Within the ion pore, not the acetylcholine binding site | wikipedia.org |
| Antagonism Type | Classification of inhibitory action | Primarily non-competitive, with some mixed competitive/non-competitive characteristics | taylorandfrancis.commedchemexpress.com |
| Receptor Selectivity | Preferential nAChR subtype blocked | Neuronal nicotinic (NN) receptors in autonomic ganglia | jove.comwikipedia.org |
| Subunit Specificity | Key nAChR subunit for hexamethonium action | Alpha-3 (α3) containing receptors | abcam.co.jp |
Differential Sensitivity for Alpha3Beta4Alpha5 (α3β4α5) Receptors in Research Models
Hexamethonium, a classic nicotinic acetylcholine receptor (nAChR) antagonist, demonstrates differential sensitivity across various nAChR subtypes. Research has particularly highlighted its interaction with receptors containing the α5 subunit, such as the α3β4α5 subtype, which is prevalent in autonomic ganglia.
Studies utilizing knockout mouse models have been instrumental in quantifying this differential sensitivity. In research on the mouse superior cervical ganglion (SCG), the potency of hexamethonium as a ganglionic blocker was found to vary significantly depending on the subunit composition of the nAChRs. The absence of the α5 subunit rendered the ganglia more sensitive to hexamethonium.
Based on these findings, it was estimated that α3β4α5 receptors constitute a significant majority—approximately 72%—of the nAChRs expressed in the mouse SCG. The inclusion of the α5 subunit in the α3β4 receptor complex decreases the sensitivity to hexamethonium, as evidenced by a higher IC₅₀ value. This suggests that the α5 subunit plays a crucial role in modulating the pharmacological properties of native nAChRs. The calculated IC₅₀ for a receptor population composed solely of α3β4α5 receptors was estimated to be 568.6 µmol/L, indicating a lower potency of hexamethonium for this specific subtype compared to others.
| Genotype/Receptor Population | Hexamethonium IC₅₀ (µmol/L) | Reference |
|---|---|---|
| Wild-Type (WT) Ganglia | 389.2 | science.gov |
| α5β4-KO Ganglia | 22.1 | science.gov |
| α5β2-KO Ganglia | 126.7 | science.gov |
| Estimated α3β4α5 Population | 568.6 | science.gov |
Lack of Significant Antagonism at Muscarinic Acetylcholine Receptors (mAChR) in Research Settings
A key feature of hexamethonium in research is its high degree of selectivity for nicotinic over muscarinic acetylcholine receptors (mAChRs). nih.gov While it is a potent antagonist at neuronal nAChRs, its activity at mAChRs is generally weak and subtype-dependent. nih.govwikipedia.org
Functional in vitro studies have demonstrated that hexamethonium exhibits little to no significant antagonism of contractile responses induced by the muscarinic agonist carbachol (B1668302) in tissues such as the guinea-pig ileum, oesophageal muscularis mucosae, urinary bladder, and trachea. wikipedia.orginrae.fr This indicates a lack of functionally relevant blocking activity at the mAChR subtypes mediating these responses.
However, some weak antagonistic effects have been observed. In guinea-pig left atria, hexamethonium did antagonize negative inotropic responses, with a calculated pKB value of 3.80. wikipedia.orginrae.fr Similarly, it showed antagonism in the canine saphenous vein with a pKB of 3.75. wikipedia.orginrae.fr
Radioligand binding studies further clarify this selectivity. Hexamethonium displays a higher affinity for cardiac M2 receptors than for cerebrocortical M1 or submaxillary gland M3 receptors. wikipedia.orginrae.fr Even so, this affinity is low, as reflected by the pKi values. This pharmacological profile confirms that in typical research settings, hexamethonium can be used to block nAChR pathways with minimal direct interference with most mAChR-mediated signaling. wikipedia.orginrae.fr
| Receptor Subtype | Tissue/Model | Antagonism Measure | Value | Reference |
|---|---|---|---|---|
| M2 | Guinea-Pig Left Atria | pKB | 3.80 | wikipedia.orginrae.fr |
| Muscarinic | Canine Saphenous Vein | pKB | 3.75 | wikipedia.orginrae.fr |
| M1 | Cerebrocortical | pKi | 3.28 | wikipedia.orginrae.fr |
| M2 | Cardiac | pKi | 3.68 | wikipedia.orginrae.fr |
| M3 | Submaxillary Gland | pKi | 2.61 | wikipedia.orginrae.fr |
Influence on Central Nervous System (CNS) Research Models
Assessment of Blood-Brain Barrier Permeability in Research
Hexamethonium bromide dihydrate is characterized by its poor ability to cross the blood-brain barrier (BBB). drugbank.com This property is fundamental to its use in neuropharmacological research. The molecule's structure, containing two quaternary ammonium (B1175870) groups, results in a high polarity and low lipid solubility, which severely restricts its passive diffusion across the tightly regulated endothelial cells of the BBB.
Research studies have consistently utilized hexamethonium as a BBB-impermeant antagonist to investigate the roles of peripheral versus central nicotinic receptors. For instance, in studies examining the effects of nicotine (B1678760) on BBB permeability, hexamethonium was used as a tool to demonstrate that nicotinic receptors located on the cerebral microvascular endothelium can modulate BBB function. nih.gov In these experiments, peripherally administered hexamethonium was able to attenuate the increase in BBB permeability caused by nicotine, suggesting an action on the luminal side of the BBB rather than within the brain parenchyma. nih.gov Its inability to penetrate the CNS is a well-established principle that allows researchers to confidently attribute its effects to actions outside the central nervous system. drugbank.com
Limited CNS Penetration as a Research Advantage
The limited CNS penetration of hexamethonium is a significant methodological advantage in experimental research, enabling the specific investigation of peripheral autonomic nervous system functions without the confounding effects of central receptor blockade. drugbank.com By administering hexamethonium, researchers can effectively create a pharmacological dissection between central and peripheral mechanisms.
This property has been exploited in numerous research contexts:
Cardiovascular Research: Hexamethonium is used to block ganglionic transmission in the sympathetic nervous system, allowing for the study of basal sympathetic nerve activity and its contribution to blood pressure in models like spontaneously hypertensive rats. spandidos-publications.com Its peripheral restriction ensures that the observed cardiovascular changes are due to the blockade of peripheral ganglia, not central autonomic control centers.
Gastrointestinal Studies: It has been employed as a reference drug for blocking autonomic ganglia and the Auerbach plexus to study their influence on gastrointestinal motility and secretions in conscious animal models. nih.gov This allows for the elucidation of the roles of extrinsic neural pathways in digestive functions.
Neuro-immune and Neuro-inflammatory Research: By blocking peripheral nAChRs, hexamethonium helps to investigate the cholinergic anti-inflammatory pathway, where the vagus nerve modulates immune responses. Its inability to enter the brain ensures that the observed immunomodulatory effects are mediated through peripheral, not central, mechanisms.
Distinguishing Receptor Actions: In studies of systemically administered drugs that act on both central and peripheral nAChRs, co-administration with hexamethonium allows researchers to isolate the central effects of the drug. If a drug's effect persists in the presence of hexamethonium, it is inferred to be of central origin.
Preclinical Research Applications and Methodologies Utilizing Hexamethonium Bromide Dihydrate
In Vitro Experimental Models
In vitro models provide a controlled environment to investigate the specific pharmacological actions of compounds on biological systems, free from the complex interactions of a whole organism. nih.gov Hexamethonium (B1218175) bromide dihydrate has been extensively used in such models to explore its effects on isolated tissues, organs, and cellular preparations.
Research using isolated tissues and organ preparations has been fundamental in characterizing the receptor-blocking profile of hexamethonium.
Functional studies on isolated tissues from the guinea pig have revealed specific actions of hexamethonium. In the guinea-pig ileum, hexamethonium demonstrates complex interactions. While it is noted for its ability to block nicotinic ganglionic transmission, at concentrations of 300 μmol/l and 1 mmol/l, it has been shown to augment electrically evoked twitch contractions by 21% and 35%, respectively. nih.govresearchgate.net This effect is not due to the removal of a tonic inhibitory input but is suggested to be from an augmentation of P2 purinergic input to cholinergic motoneurons. nih.gov Other studies have noted that hexamethonium produces a parallel shift in the dose-response curves for nicotine (B1678760) without depression, which is characteristic of competitive antagonism at ganglionic receptors. researchgate.netnih.gov
In contrast to its effects on the ileum, hexamethonium exhibited little to no significant antagonism of contractile responses induced by the muscarinic agonist carbachol (B1668302) in the guinea-pig oesophageal muscularis mucosae, urinary bladder, and trachea. nih.govnih.gov Similarly, in studies using the isolated innervated urinary bladder of the rat, hexamethonium had no effect on contractions evoked by indirect electrical stimulation or on the responses to acetylcholine (B1216132). nih.gov
| Tissue Preparation | Agonist/Stimulation | Hexamethonium Effect | Finding |
| Guinea-Pig Ileum | Electrical Field Stimulation | Augmentation of twitch response | At 300 μmol/l and 1 mmol/l, augmented twitch contractions by 21% and 35%, respectively. nih.gov |
| Guinea-Pig Ileum | Nicotine | Competitive antagonism | Shifted nicotine dose-response curves to the right without depression. nih.gov |
| Guinea-Pig Oesophageal Muscularis Mucosae | Carbachol | Little to no significant antagonism | Did not significantly block contractile responses. nih.govnih.gov |
| Guinea-Pig Urinary Bladder | Carbachol | Little to no significant antagonism | Did not significantly block contractile responses. nih.govnih.gov |
| Rat Urinary Bladder | Indirect Electrical Stimulation / Acetylcholine | No effect | Did not alter evoked contractions or responses to acetylcholine. nih.gov |
| Guinea-Pig Trachea | Carbachol | Little to no significant antagonism | Did not significantly block contractile responses. nih.govnih.gov |
Beyond its primary action on nicotinic receptors, hexamethonium has been identified as a weak muscarinic antagonist with selectivity for the M2 receptor subtype. nih.gov In functional studies on guinea-pig left atria, hexamethonium antagonized the negative inotropic responses mediated by muscarinic receptors, yielding a calculated pKB value of 3.80. nih.govnih.gov
Radioligand binding studies further clarified this selectivity. Hexamethonium demonstrated a higher affinity for cardiac M2 receptors than for cerebrocortical M1 or submaxillary gland M3 receptors. nih.govnih.gov At M2 receptors, hexamethonium (0.1-10 mM) allosterically increased the half-life of the dissociation of [3H]-N-methylscopolamine, a classic muscarinic antagonist, by 1.6 to 4.3-fold. nih.govnih.gov This effect was only observed at the highest concentration (10 mM) for M3 receptors, indicating a selective interaction with the M2 subtype. nih.gov
| Receptor Subtype | Tissue Source | pKi Value |
| M1 | Rat Cerebrocortex | 3.28 |
| M2 | Rat Heart | 3.68 |
| M3 | Rat Submaxillary Gland | 2.61 |
| Data from competition radioligand binding studies. nih.govnih.gov |
In studies on vascular smooth muscle, hexamethonium has been shown to antagonize contractile responses to carbachol in the canine saphenous vein. nih.govnih.gov The calculated pKB value at these receptors was 3.75, a value very similar to that observed for its antagonism at M2 receptors in guinea-pig atria (pKB = 3.80). nih.govnih.gov This suggests that the muscarinic receptors in the canine saphenous vein may be of the M2 subtype, and further highlights hexamethonium's utility in characterizing receptor populations across different tissues.
Investigations at the cellular level have utilized hexamethonium to dissect the mechanisms of neurotransmitter release and receptor function.
Hexamethonium has been instrumental in studying the prejunctional nicotinic receptors that modulate acetylcholine (ACh) release from motor nerve terminals. nih.govnih.gov In experiments using voltage-clamped rat phrenic nerve-hemidiaphragm preparations, hexamethonium was used to investigate a putative negative-feedback mechanism mediated by these receptors. nih.govnih.govstrath.ac.uk
The research found that hexamethonium (200 μM) increased the quantal content of endplate currents (e.p.c.) by 30-40% at low frequencies of stimulation (0.5–2 Hz). nih.govnih.govstrath.ac.uk This suggests that by blocking prejunctional nAChRs, hexamethonium inhibits a negative feedback loop, thereby enhancing the evoked release of acetylcholine. nih.govnih.gov This effect was not observed at high stimulation frequencies (50–150 Hz). nih.govnih.govstrath.ac.uk The study concluded that these prejunctional receptors are likely of the α-bungarotoxin-insensitive neuronal type. nih.govnih.gov
| Experimental Condition | Hexamethonium (200 μM) Effect on e.p.c. Quantal Content | Proposed Mechanism |
| Low Frequency Stimulation (0.5-2 Hz) | 30-40% Increase | Blockade of prejunctional nAChRs, inhibiting a negative feedback loop on ACh release. nih.govnih.gov |
| High Frequency Stimulation (50-150 Hz) | No effect | The feedback mechanism is not influential at higher firing rates. nih.govnih.gov |
Hexamethonium, a nicotinic acetylcholine receptor (nAChR) antagonist, serves as a crucial tool in preclinical research for elucidating the complex roles of the autonomic nervous system in various physiological processes. wikipedia.org Its ability to block ganglionic transmission allows investigators to parse the contributions of sympathetic and parasympathetic pathways in experimental models. wikipedia.org
Induction of Apoptosis and Inhibition of Nicotine-Stimulated Endothelial Cell DNA Synthesis and Proliferation
Hexamethonium bromide has been instrumental in studies investigating the cellular mechanisms of apoptosis, particularly in the context of nicotine's effects on endothelial cells. Nicotine has been shown to inhibit apoptosis induced by certain chemotherapeutic agents, a process that can be prevented by hexamethonium. rndsystems.com This suggests that the anti-apoptotic effect of nicotine is mediated through nicotinic receptors. rndsystems.com Specifically, hexamethonium can block the nicotine-mediated upregulation of anti-apoptotic proteins like XIAP and survivin. rndsystems.com
In studies on pulmonary artery endothelial cells, nicotine has been observed to induce apoptosis. nih.gov While antioxidants like N-acetylcysteine and vitamin E can mitigate this effect, the involvement of nicotinic receptors highlights a potential pathway for intervention. nih.gov Furthermore, research on cigarette smoke condensate has revealed that it can induce both apoptosis and necrosis in endothelial cells in a concentration-dependent manner, underscoring the complex interplay of various compounds found in tobacco smoke on vascular health. nih.gov
Receptor Binding and Functional Assays in Isolated Systems
Hexamethonium's utility extends to in vitro preparations for studying receptor function. It acts as a non-depolarizing ganglionic blocker by antagonizing nAChRs in autonomic ganglia. wikipedia.org Its mechanism of action is primarily through blocking the ion pore of the nAChR, rather than competing with acetylcholine for the binding site itself. wikipedia.org
In isolated cat superior cervical ganglion preparations, hexamethonium has been shown to decrease the release of acetylcholine induced by carbamoylcholine. caymanchem.com Functional assays using smooth muscle cells have demonstrated that hexamethonium can abolish depolarizations induced by the nicotinic agonist epibatidine. medchemexpress.com Sensitivity to hexamethonium can vary between different nAChR subtypes, with α3β4α5 receptors showing greater sensitivity compared to other ganglionic models like α3β4, α3β2, and α3β2α5. medchemexpress.com
In Vivo Animal Models
Hexamethonium is widely employed in in vivo animal models to investigate the physiological roles of the autonomic nervous system.
Research on Autonomic Nervous System Functions
By systemically administering hexamethonium, researchers can induce a temporary and reversible blockade of autonomic ganglia, allowing for the observation of physiological parameters in the absence of central autonomic control. This technique has been pivotal in understanding the baseline functions and reflexes of the autonomic nervous system. nih.govnih.gov
Hexamethonium is a valuable tool in cardiovascular research for its ability to attenuate sympathetic activity and consequently lower blood pressure. medchemexpress.comnih.gov In spontaneously hypertensive rats, an animal model for human hypertension, intravenous administration of hexamethonium significantly reduces renal sympathetic nerve activity, mean arterial pressure, and heart rate. medchemexpress.comnih.gov Notably, at higher doses, the reduction in sympathetic nerve activity and blood pressure is more pronounced in hypertensive rats compared to normotensive controls. nih.gov This suggests that the alterations in blood pressure in response to hexamethonium can be used to evaluate basal sympathetic nerve activity. nih.gov
Table 1: Effects of Hexamethonium on Cardiovascular Parameters in Animal Models
| Animal Model | Parameter Measured | Effect of Hexamethonium | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rats | Renal Sympathetic Nerve Activity (RSNA) | Significant reduction | nih.gov |
| Spontaneously Hypertensive Rats | Mean Arterial Pressure (MAP) | Significant reduction | nih.gov |
| Spontaneously Hypertensive Rats | Heart Rate (HR) | Significant reduction | nih.gov |
| Wistar Rats | Renal Sympathetic Nerve Activity (RSNA) | Significant reduction | nih.gov |
| Wistar Rats | Mean Arterial Pressure (MAP) | Significant reduction | nih.gov |
| Wistar Rats | Heart Rate (HR) | Significant reduction | nih.gov |
In the field of gastroenterology, hexamethonium has been used to investigate the neural control of gastrointestinal motility. Studies in conscious sheep have shown that hexamethonium can inhibit cyclical contractions of the reticulo-rumen and abomasal motility. nih.gov The duration of this inhibition is dose-dependent. nih.gov These findings indicate a significant role for autonomic ganglia in regulating ruminant digestive functions. nih.gov Research in other animal models has also demonstrated that opioids can suppress colonic motor complexes, a key component of colonic motility, by acting on the myenteric plexus. frontiersin.org
The role of the autonomic nervous system in urinary bladder function has also been explored using hexamethonium. mcmaster.ca Animal models of bladder dysfunction, such as those induced by bladder outlet obstruction or those seen in spontaneously hypertensive rats, are valuable tools for this research. nih.gov By observing the effects of ganglionic blockade with hexamethonium in these models, researchers can gain insights into the neural pathways controlling micturition and the pathophysiology of bladder disorders. mcmaster.canih.gov
In Vivo Animal Models
Research on Autonomic Nervous System Functions
Respiratory System Research (e.g., pulmonary reflexes)
Hexamethonium has been instrumental in investigating the neural pathways of pulmonary reflexes. In studies using anesthetized dogs, the inhalation of cigarette smoke was shown to elicit immediate respiratory responses, such as apnea (B1277953) or rapid shallow breathing. nih.gov Pretreatment with aerosolized hexamethonium completely abolished these immediate changes in breathing patterns, indicating that they are mediated by a nicotine-induced stimulation of vagal sensory receptors in the lungs. nih.gov However, hexamethonium did not significantly affect the delayed hyperpnea, suggesting a different mechanism for this later response. nih.gov These findings highlight the role of nicotinic receptors in the afferent limb of these pulmonary reflexes.
Table 1: Effect of Hexamethonium on Cigarette Smoke-Induced Pulmonary Reflexes in Dogs
| Condition | Immediate Respiratory Response (Apnea or Rapid Shallow Breathing) | Delayed Hyperpnea | Reference |
| Cigarette Smoke Inhalation | Present | Present | nih.gov |
| Hexamethonium Pretreatment + Cigarette Smoke Inhalation | Abolished | Not significantly reduced | nih.gov |
Investigations of Specific Physiological Reflexes
Hexamethonium's ability to block autonomic ganglia makes it a critical tool for dissecting the components of various physiological reflexes.
The search results did not yield specific studies detailing the use of hexamethonium bromide dihydrate in antidiuretic action research. However, understanding the autonomic control of renal function is crucial in this area. Hexamethonium's ability to block sympathetic and parasympathetic outflow would allow researchers to investigate the influence of the autonomic nervous system on the release of antidiuretic hormone (vasopressin) and its effects on the kidney. By observing the changes in urine output and concentration after administering hexamethonium, researchers could infer the tonic influence of the autonomic nervous system on water balance.
Neuromuscular Transmission Studies
Hexamethonium has been utilized in studies of the neuromuscular junction, although its primary action is on ganglionic nicotinic receptors. wikipedia.org Research has shown that hexamethonium can have complex interactions with other neuromuscular blocking agents. For instance, in the rat omohyoid muscle, hexamethonium was found to reverse the neuromuscular blocking action of tubocurarine. nih.gov This effect is partly attributed to a weak anticholinesterase action of hexamethonium and is consistent with the kinetic hypothesis of drug-receptor interactions. nih.gov In frog skeletal muscle, hexamethonium caused a voltage-dependent reduction in the amplitude of endplate currents, suggesting a direct, albeit complex, action on the acetylcholine receptor channels. nih.gov
Table 2: Effects of Hexamethonium at the Neuromuscular Junction
| Preparation | Observation | Proposed Mechanism | Reference |
| Rat omohyoid muscle | Reverses tubocurarine-induced block | Weak anticholinesterase activity and kinetic interaction with receptors | nih.gov |
| Frog skeletal muscle | Voltage-dependent reduction of endplate current amplitude | Direct action on acetylcholine receptor channels | nih.gov |
Research on Inflammatory Pathways: Cholinergic Anti-inflammatory Pathway (CAP)
Hexamethonium is a key pharmacological tool for investigating the cholinergic anti-inflammatory pathway (CAP), a neuro-immune axis where the vagus nerve modulates inflammation. nih.govresearchgate.net The CAP relies on the release of acetylcholine, which acts on alpha-7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages to inhibit the production of pro-inflammatory cytokines. researchgate.net Studies have shown that vagotomy (cutting the vagus nerve) enhances the inflammatory response in conditions like septic peritonitis, while stimulation of the vagus nerve or administration of nicotinic agonists attenuates it. oup.com By administering hexamethonium, researchers can block the efferent vagal signal at the ganglionic level and confirm that the anti-inflammatory effects are indeed mediated through this neural pathway. This approach has been crucial in establishing the CAP as a potential therapeutic target for a range of inflammatory and autoimmune diseases. nih.govresearchgate.net
Neuroscience Research Applications
In the broader field of neuroscience, hexamethonium is widely used as a research tool to probe the function of the autonomic nervous system. drugbank.comuchicago.edu For example, in spontaneously hypertensive rats, hexamethonium has been used to demonstrate a greater reduction in blood pressure and renal sympathetic nerve activity compared to normotensive rats, indicating an enhanced sympathetic tone in hypertension. spandidos-publications.com These studies help to elucidate the role of the autonomic nervous system in the pathophysiology of cardiovascular diseases. Furthermore, hexamethonium's inability to cross the blood-brain barrier allows for the specific investigation of peripheral autonomic mechanisms without confounding central nervous system effects. drugbank.comderangedphysiology.com
Studies on Neural Stem Cell Biology and Neurotransmitter Pathways
The role of cholinergic signaling in the regulation of neural stem cell (NSC) and neural progenitor cell (NPC) behavior is an area of active investigation. Acetylcholine (ACh) has been shown to influence fundamental cellular processes such as proliferation, differentiation, and apoptosis in various cell types, including those of the nervous system. nih.gov Nicotinic acetylcholine receptors are expressed in the central nervous system and are involved in modulating neuronal plasticity and glutamatergic neurotransmission. nih.gov
While direct studies specifically utilizing this compound to probe neural stem cell biology are not extensively documented in publicly available research, the compound's function as a nicotinic antagonist provides a basis for its potential use in this field. Research methodologies in this area often involve the use of in vitro cultures of NSCs or NPCs. For instance, studies have explored the effects of various substances on NPC proliferation and viability using murine neural progenitor cell lines. nih.gov In such models, hexamethonium could be employed to dissect the specific contribution of nAChR activation to NSC fate decisions. For example, if a particular growth factor is found to promote NSC differentiation, hexamethonium could be used to determine if this effect is mediated, in part, through an indirect activation of cholinergic pathways.
Furthermore, investigations into the neurotoxic effects of compounds on neurogenesis provide a framework where hexamethonium could be applied. nih.gov By blocking nAChRs, researchers could assess whether the observed toxicity is dependent on cholinergic signaling. Although speculative without direct experimental evidence, the established role of hexamethonium in blocking a major neurotransmitter pathway makes it a potentially useful tool for elucidating the complex signaling networks governing neural stem and progenitor cell behavior.
Myelin Repair Research (e.g., Oligodendrocyte Precursor Cell (OPC) Differentiation)
The process of remyelination, crucial for recovery from demyelinating diseases like multiple sclerosis, involves the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes. Recent research has highlighted the significant role of the cholinergic system in regulating this process.
Studies have shown that dysregulation of acetylcholine (ACh) levels following demyelination can impede myelin repair. nih.gov Specifically, an increase in ACh concentration has been observed after demyelination induced by cuprizone. nih.gov The primary source of the enzyme responsible for ACh degradation, butyrylcholinesterase (BChE), was found to be myelinating oligodendrocytes, suggesting that their loss contributes to the ACh imbalance. nih.gov Furthermore, research has demonstrated that the application of a cholinesterase inhibitor, which increases ACh levels, leads to a dose-dependent reduction in the density of mature oligodendrocytes, without affecting OPC recruitment. nih.gov
While these studies did not directly use hexamethonium, they point to the involvement of cholinergic receptors in oligodendrocyte maturation. Other research has shown that blocking muscarinic acetylcholine receptors can enhance OPC differentiation. nih.govnih.gov Given that OPCs and oligodendrocytes express various neurotransmitter receptors, including cholinergic ones, this compound serves as a potential tool to investigate the specific role of nicotinic acetylcholine receptors in OPC differentiation and remyelination. By selectively blocking nAChRs, researchers could distinguish their effects from those of muscarinic receptors and better understand the nuanced control of myelination by the cholinergic system.
A potential experimental design could involve inducing demyelination in an animal model and treating one cohort with hexamethonium. The extent of remyelination could then be quantified by measuring the expression of myelin-specific proteins, such as Myelin Basic Protein (MBP). nih.govfrontiersin.orgnih.govwikipedia.org
Table 1: Cholinergic Regulation of Oligodendrocyte Differentiation
| Experimental Model | Intervention | Key Findings | Reference |
| Cuprizone-induced demyelination in mice | - | Increased acetylcholine (ACh) concentration in demyelinated areas. | nih.gov |
| Lysolecithin-induced demyelination in mice | Neostigmine (cholinesterase inhibitor) | Dose-dependent decrease in mature oligodendrocyte density. | nih.gov |
| Neurosphere cultures | Atropine (muscarinic antagonist) | Decreased number of Galactocerebroside (GalC)+ oligodendrocytes. | nih.gov |
This table is interactive. Click on the headers to sort.
Role in Brain Tumor Models and Driver Oncogene Research
Emerging evidence implicates nicotinic acetylcholine receptors (nAChRs) in the pathology of glioblastoma, the most aggressive type of primary brain tumor. mdpi.comnih.govresearchgate.net Glioblastoma cells have been found to express several subtypes of nAChRs, particularly the α7 and α9 subunits. nih.govresearchgate.net The activation of these receptors by agonists like choline (B1196258) and nicotine has been shown to promote glioblastoma cell proliferation. nih.govresearchgate.net
This pro-proliferative effect is mediated through the activation of key oncogenic signaling pathways, including the anti-apoptotic AKT and the pro-proliferative ERK pathways. nih.govresearchgate.net Preclinical studies using glioblastoma cell lines such as U87MG and patient-derived GBM5 cells have demonstrated that the proliferative effects of nicotine and choline can be blocked by selective antagonists of α7- and α9-containing nAChRs. nih.govresearchgate.net Furthermore, silencing the expression of α7 or α9 subunits using siRNA also prevents this nicotine- and choline-induced proliferation. nih.gov
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Involvement in Glioblastoma
| Cell Lines | Agonist | Observed Effect | Signaling Pathway Implicated | Antagonist Used | Reference |
| U87MG, GBM5 | Nicotine, Choline | Increased cell proliferation | AKT, ERK | Selective α7 and α9 peptide antagonists, siRNA | nih.govresearchgate.net |
| U87MG, patient-derived lines (011, 019, 022, 067) | Choline | Increased cell proliferation | - | α-conotoxins | mdpi.com |
This table is interactive. Click on the headers to sort.
Mentioned Compounds
Advanced Research Techniques and Analytical Utility of Hexamethonium Bromide Dihydrate
Integration with Electrophysiological Studies
As a well-characterized ganglionic blocker, hexamethonium (B1218175) is invaluable in electrophysiology for isolating and studying specific neural pathways and receptor functions. nih.govuky.edu It is particularly instrumental in dissecting the intricate mechanisms of cholinergic neurotransmission at both pre- and postsynaptic sites. nih.gov
Voltage-clamp techniques are a cornerstone of electrophysiology, allowing researchers to measure the ion currents across a cell membrane while holding the membrane potential at a set level. In studies of nerve and muscle preparations, hexamethonium is frequently used as a selective antagonist to block the ion channels of nicotinic acetylcholine (B1216132) receptors, thereby enabling the isolation of other voltage-gated or ligand-gated currents.
Research on frog skeletal muscle fibers using voltage-clamp methods has shown that hexamethonium causes a voltage-dependent reduction in the amplitude of endplate currents (EPCs). nih.govbps.ac.uk This blockade becomes more pronounced with membrane hyperpolarization; for neurally evoked EPCs, the reduction in current increases e-fold for every 38 mV of hyperpolarization. nih.govbps.ac.uk Hexamethonium also produces a voltage-dependent decrease in the apparent single-channel conductance. nih.govbps.ac.uk While its effect on the time course of EPCs is minor, a slight prolongation of the decay phase can be observed at hyperpolarized potentials (more negative than -100 mV). nih.govbps.ac.uk
Similar voltage-dependent actions have been observed in voltage-clamped Aplysia neurons. In these experiments, hexamethonium reduces the time constant of acetylcholine-induced inward current relaxations, with the effect increasing as the membrane is hyperpolarized. These findings from voltage-clamp studies are crucial for modeling the kinetics of receptor-channel interactions and understanding the mechanism of open-channel block by antagonists.
| Preparation | Technique | Key Finding with Hexamethonium | Citation |
| Frog Skeletal Muscle | Voltage-Clamp | Causes a voltage-dependent reduction in endplate current amplitude. | nih.gov, bps.ac.uk |
| Frog Skeletal Muscle | Voltage-Clamp | Reduction in current increases e-fold with a 38 mV membrane hyperpolarization. | nih.gov, bps.ac.uk |
| Frog Skeletal Muscle | Fluctuation Analysis | Produces a voltage-dependent reduction in apparent single-channel conductance. | nih.gov |
| Aplysia Neurons | Voltage-Jump Relaxation | Reduces the time constant of acetylcholine-induced inward current relaxations in a voltage-dependent manner. |
Distinguishing between the prejunctional (affecting neurotransmitter release) and postjunctional (affecting receptor response) actions of a pharmacological agent is a fundamental challenge in neuroscience. Deconvolution is a mathematical technique that helps resolve this by calculating the time course of quantal neurotransmitter release from the recorded postsynaptic current.
Hexamethonium has been instrumental in studies aimed at isolating prejunctional effects at the neuromuscular junction. In voltage-clamped rat phrenic nerve-hemidiaphragm preparations, researchers used driving function analysis and reconvolution of endplate currents (EPCs) and miniature endplate currents (m.e.p.cs) to dissect the effects of hexamethonium. nih.gov They observed that while hexamethonium produced a postjunctional ion channel block, this effect did not compromise the analysis of the EPC's quantal content. nih.gov
This analytical approach revealed a key prejunctional role for certain nAChRs. At low stimulation frequencies (0.5–2 Hz), hexamethonium (200 µM) increased the number of acetylcholine quanta released (quantal content) by 30–40%. nih.gov This finding suggests that hexamethonium blocks prejunctional nAChRs that normally act as a negative feedback mechanism to inhibit further acetylcholine release. nih.gov By using deconvolution techniques in concert with this blocker, researchers could confidently attribute this increase in quantal content to a prejunctional site of action.
Chromatographic and Electrophoretic Applications
The chemical structure of hexamethonium—a divalent quaternary ammonium (B1175870) cation—makes it a useful agent in analytical chemistry, particularly in capillary electrophoresis.
In capillary electrophoresis (CE), the bulk movement of liquid within the capillary, known as electroosmotic flow (EOF), is a critical parameter for achieving separation. Under normal conditions (pH > 3), the inner surface of a fused-silica capillary is negatively charged due to the ionization of silanol (B1196071) groups, which causes a cathodic EOF (flow towards the negative electrode). nih.gov
For the rapid and efficient separation of anions, it is often necessary to reverse this flow. Hexamethonium bromide is used as an EOF modifier for this purpose. wikipedia.org As a divalent cation, hexamethonium adsorbs to the negatively charged capillary wall, creating a dynamic positive charge on the surface. wikipedia.org This new, positively charged surface reverses the EOF, generating a strong flow towards the anode (the positive electrode). This anodic EOF sweeps all analytes, including the negatively charged anions, toward the detector, allowing for fast and high-efficiency separations that would otherwise be impossible. wikipedia.org
The performance of a CE separation depends heavily on the composition of the background electrolyte (BGE). Optimization of the BGE involves adjusting the pH, buffer type, and concentration of additives like hexamethonium to achieve the desired selectivity and resolution.
A well-documented example is the use of a pyromellitate-hexamethonium electrolyte for the separation of inorganic anions. wikipedia.org In one optimized system, the BGE was buffered at pH 7.7 with triethanolamine. wikipedia.org At this specific pH, the pyromellitate is fully ionized and its electrophoretic mobility is well-matched to that of the target anions, while the hexamethonium effectively reverses the EOF. wikipedia.org This careful optimization of the BGE composition provides excellent run-to-run reproducibility, with relative standard deviations (RSDs) of 0.5% or less for migration time and 2% to 5% for peak area. wikipedia.org Such optimization is key to developing robust and reliable analytical methods using CE.
Radioligand Binding Assay Applications in Receptor Characterization
Radioligand binding assays are a powerful technique used to quantify receptor density (Bmax) and affinity (Kd or Ki) for various compounds. nih.gov In these assays, a radiolabeled compound (radioligand) is used to label a specific receptor population. Unlabeled compounds, such as hexamethonium, can then be used in competition experiments to determine their affinity for the same receptor.
Although primarily known as a nicotinic receptor antagonist, studies have used hexamethonium to probe the allosteric properties of muscarinic acetylcholine receptors. In competition radioligand binding studies using [3H]-N-methylscopolamine as the radioligand, hexamethonium was shown to have different affinities for various muscarinic receptor subtypes. These experiments revealed a higher affinity for cardiac M2 receptors than for cerebrocortical M1 or submaxillary gland M3 receptors.
Furthermore, hexamethonium was found to allosterically modulate the binding of the primary ligand. At M2 receptors, hexamethonium (0.1–10 mM) increased the half-life of the dissociation of [3H]-N-methylscopolamine, indicating a slowing of the radioligand's "off-rate." This allosteric interaction highlights the complex pharmacology of hexamethonium and its utility in characterizing the subtle binding properties of G protein-coupled receptors.
| Receptor Subtype | Tissue Source | Hexamethonium Affinity (pKi) | Allosteric Effect | Citation |
| M1 | Cerebrocortex | 3.28 | - | |
| M2 | Heart | 3.68 | Increases half-life of [3H]-NMS dissociation 1.6-4.3 fold | |
| M3 | Submaxillary Gland | 2.61 | Increases half-life of [3H]-NMS dissociation 1.7 fold (at 10 mM) |
Future Directions and Emerging Research Avenues for Hexamethonium Bromide Dihydrate
Novel Applications in Neuroscience Research
While hexamethonium (B1218175) does not cross the blood-brain barrier, its application in peripheral and in vitro models continues to provide valuable insights into neural function. nih.govnih.gov Future research is poised to leverage these properties to explore previously uncharacterized aspects of neurobiology.
Exploring its Role in Uncharacterized Neurotransmitter Pathways
Hexamethonium's established action is the blockade of nicotinic cholinergic receptors. wikipedia.org However, research into phenomena such as hexamethonium-resistant intestinal peristalsis suggests the involvement of other neurotransmitter systems. In the guinea-pig ileum, even after nicotinic blockade with hexamethonium, peristaltic activity persists and is sensitive to antagonists of tachykinins, like substance P. nih.gov This indicates that tachykinins may play a crucial role in coordinating this residual peristalsis, while acetylcholine (B1216132), acting on muscarinic receptors, is primarily responsible for neuromuscular transmission. nih.gov
Further investigation into these non-cholinergic pathways modulated by hexamethonium could uncover novel mechanisms of neural control in various organ systems. The table below summarizes key findings related to hexamethonium-resistant neurotransmission.
| Model System | Observation | Implicated Neurotransmitter(s) | Reference |
| Guinea-pig isolated ileum | Peristalsis persists after hexamethonium and naloxone (B1662785) administration. | Substance P (Tachykinins) | nih.gov |
| Guinea-pig isolated ileum | Hexamethonium-resistant peristalsis is abolished by atropine. | Acetylcholine (acting on muscarinic receptors) | nih.gov |
Potential in Remodeling Central Nervous System Circuitry in Research Models
Although hexamethonium itself does not directly access the central nervous system (CNS), its use in animal models can help elucidate the role of peripheral autonomic inputs in CNS-related pathologies. For instance, in a rat model mimicking fatal enterovirus 71 encephalitis, early treatment with hexamethonium was shown to reverse lethal cardiopulmonary damage by attenuating the acute release of catecholamines. nih.gov This highlights the critical interplay between the central and peripheral nervous systems and suggests that manipulating peripheral autonomic outflow with tools like hexamethonium can have profound effects on CNS-driven disease processes.
Future studies could employ hexamethonium in various animal models of neurological and psychiatric disorders to dissect the contribution of autonomic dysfunction to the central pathology. nih.gov This could lead to a better understanding of how peripheral signals can influence CNS circuitry and potentially identify new therapeutic targets.
Further Elucidation of its Impact on Cellular Signaling Pathways Beyond Direct Receptor Blockade
Recent research has begun to uncover that the effects of hexamethonium may extend beyond simple nicotinic receptor antagonism. One significant finding is its ability to block Ca2+-activated K+ channels. nih.gov In sympathetic ganglion cells, high concentrations of hexamethonium were found to augment repetitive firing without altering the threshold for spike initiation. nih.gov This effect was attributed to the blockade of the Ca2+-sensitive component of the after-hyperpolarization that follows a spike, leading to increased neuronal excitability. nih.gov
This action is independent of its effects on nicotinic receptors and suggests a more complex pharmacological profile for hexamethonium than previously appreciated. The table below details the observed effects of hexamethonium on Ca2+-activated K+ channels.
| Parameter | Observation | Conclusion | Reference |
| Repetitive firing of sympathetic neurons | Significantly augmented by high concentrations of hexamethonium. | Increased neuronal excitability. | nih.gov |
| Ca2+-sensitive after-hyperpolarization | Reduced by hexamethonium in a dose-dependent manner. | Blockade of Ca2+-activated K+ channels. | nih.gov |
| Ca2+ spike amplitude | Unaffected by hexamethonium. | The effect is not on voltage-gated Ca2+ channels. | nih.gov |
These findings encourage a re-examination of hexamethonium's mechanism of action in various experimental paradigms and open up new research questions about its potential off-target effects and their physiological relevance.
Development of Advanced Research Tools and Derivatives Based on Hexamethonium's Pharmacophore
The chemical structure of hexamethonium, specifically its bis-quaternary ammonium (B1175870) nature, serves as a valuable pharmacophore for the design of new pharmacological tools. taylorandfrancis.cominrae.fr Researchers have synthesized and studied various derivatives of hexamethonium to understand the structure-activity relationships for cholinesterase inhibition and nicotinic receptor antagonism. nih.gov
By modifying the inter-onium chain with groups like disulfide or dimethylsilane, researchers can alter the conformational flexibility and inhibitory potency of these compounds. nih.gov This approach allows for the development of more specific and potent probes to study cholinergic systems.
The development of computational pharmacophore models based on hexamethonium and other nicotinic receptor ligands is also a promising area. nih.gov These models can be used for virtual screening of compound libraries to identify novel ligands with desired properties, accelerating the discovery of new research tools and potential therapeutic leads.
Strategic Use in High-Throughput Screening for Pharmacological Modulators
High-throughput screening (HTS) is a powerful method for discovering new drugs and pharmacological probes. nih.govpatsnap.com While hexamethonium itself may not be the primary compound in large-scale screening libraries, it can be strategically employed in HTS assays in several ways:
As a reference compound: In assays targeting nicotinic receptors, hexamethonium can serve as a standard antagonist for comparison and validation of newly identified hits. nih.gov
To define assay specificity: By including hexamethonium in a screening panel, researchers can differentiate between compounds acting on nicotinic receptors versus other targets. researchgate.net
In counter-screening: To eliminate compounds with non-specific ganglionic blocking activity when searching for modulators of other targets.
The principles of HTS can also be applied to discover novel modulators of pathways where hexamethonium has shown unexpected effects, such as the Ca2+-activated K+ channels. nih.govvu.nl By designing specific assays for these targets, it may be possible to identify new molecules with greater potency and selectivity than hexamethonium.
Q & A
Q. What are the optimal methods for synthesizing hexamethonium bromide dihydrate, and how do hydrate structures influence its stability?
this compound synthesis typically involves recrystallization from aqueous solutions. The dihydrate form is stabilized by hydrogen-bonded water molecules interacting with bromide ions and the quaternary ammonium structure, as observed in analogous bromide hydrates like magnesium bromide hexahydrate . Hydrate stability is sensitive to temperature and humidity; differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to characterize dehydration kinetics. X-ray crystallography can confirm hydrate stoichiometry, as misreported decahydrates in other bromide salts were corrected via structural analysis .
Q. How can researchers standardize dosage protocols for hexamethonium bromide in cross-species pharmacological studies?
Cross-species dosage conversion requires adjusting for metabolic rate differences using body surface area (BSA) and Km coefficients. For example, a rat dose (mg/kg) can be converted to a human equivalent dose (HED) via:
A reference table for Km values (e.g., mouse: 3, human: 37) and BSA calculations should be used, as validated in preclinical studies .
Q. What in vitro assays are most effective for evaluating hexamethonium bromide’s nicotinic acetylcholine receptor (nAChR) antagonism?
Ganglionic blockade activity is typically assessed using isolated tissue preparations, such as rat vagus nerve or guinea pig ileum, where hexamethonium inhibits acetylcholine-induced contractions. Concentration-response curves (IC₅₀) should be generated with controlled ion concentrations (e.g., Ca²⁺ levels), as divalent cations modulate nAChR sensitivity .
Advanced Research Questions
Q. How can contradictions in clinical data on hexamethonium bromide’s renal effects be resolved?
In hypertensive patients, hexamethonium reduced blood pressure but showed variable effects on renal biomarkers (e.g., T.N.P.N. levels). Case studies reported inconsistent albuminuria changes despite blood pressure normalization . To resolve contradictions, researchers should:
- Stratify patients by baseline renal function.
- Control for concurrent therapies (e.g., bromide ion content in salts, which may confound results) .
- Use longitudinal designs to track biomarker trends post-treatment.
Q. What safety protocols are critical when designing inhalation studies with hexamethonium bromide, given historical adverse events?
The 2001 Johns Hopkins trial highlighted risks of unapproved inhalation routes, leading to fatal pulmonary toxicity . Modern protocols must:
- Conduct pre-clinical toxicity screening for novel administration routes.
- Include independent safety monitoring boards.
- Adhere to FDA guidelines for investigational new drug (IND) applications, particularly for off-label uses.
Q. How does hexamethonium bromide function as a structure-directing agent in zeolite synthesis, and how can its role be optimized?
In material science, hexamethonium bromide templates 1D perovskite structures (e.g., (HM)Pb₂Br₆) by aligning Pb-Br frameworks via electrostatic interactions. Its efficacy depends on:
Q. What mechanisms underlie the broadband red emission in hexamethonium-based perovskitoids, and how can photoluminescence quantum yield (PLQY) be improved?
The 1D (HM)Pb₂Br₆ structure exhibits red emission (~650 nm) due to self-trapped excitons from Pb²⁺/Pb³⁺ and Br⁻/Br₂⁻ species. PLQY enhancement strategies include:
- Doping with Mn²⁺ or Sb³⁺ to reduce non-radiative recombination.
- Surface passivation with alkylammonium ligands.
- Optimizing crystal growth conditions (e.g., antisolvent vapor diffusion) .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analytical tools to reconcile conflicting clinical outcomes, accounting for covariates like patient age, disease stage, and bromide ion interference .
- Advanced Characterization : Pair X-ray diffraction with solid-state NMR to resolve hydrate polymorphism, as seen in barium bromide dihydrate studies .
- Ethical Compliance : Document adverse event reporting protocols rigorously, referencing the Johns Hopkins case as a cautionary example .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
